molecular formula C20H20N4OS B2981459 N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 893995-93-2

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2981459
CAS No.: 893995-93-2
M. Wt: 364.47
InChI Key: AIKDUJXWQVTRNU-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a mesityl group and a pyridazinyl-pyridinyl moiety connected via a thioacetamide linkage.

Scientific Research Applications

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic applications in treating certain diseases, such as cancer and inflammatory conditions.

    Industry: It is utilized in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Preparation Methods

The synthesis of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridazinyl-pyridinyl intermediate. The mesityl group is then introduced through a series of reactions, including nucleophilic substitution and thioacetamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thioacetamide derivatives.

    Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amides and thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and product yields.

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these mechanisms are often complex and require further investigation to fully elucidate.

Comparison with Similar Compounds

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: This compound has a similar structure but differs in the position of the pyridinyl group, which may affect its reactivity and biological activity.

    N-mesityl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: Another structural isomer with potential differences in its chemical and biological properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-9-14(2)20(15(3)10-13)22-18(25)12-26-19-7-6-17(23-24-19)16-5-4-8-21-11-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKDUJXWQVTRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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